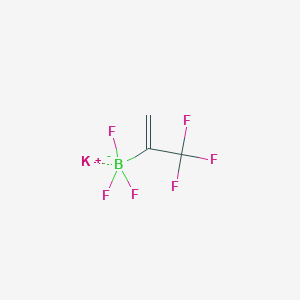

Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro(3,3,3-trifluoroprop-1-en-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BF6.K/c1-2(3(5,6)7)4(8,9)10;/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODISBMHPQHSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BF6K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144763-11-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144763-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The preparation of potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate typically involves the synthesis of precursor trifluoromethylated alkenyl intermediates followed by their conversion to the corresponding potassium trifluoroborate salt. The key steps include:

- Formation of trifluoromethylated propenyl alcohol or related intermediates.

- Introduction of boron functionality via organoboron reagents or boronation reactions.

- Conversion of boronic acids or esters to stable potassium trifluoroborate salts.

Detailed Preparation Procedure

Based on the supporting information and experimental protocols from recent literature, the preparation can be summarized as follows:

Step 1: Synthesis of Trifluoromethylated Propenyl Alcohol Intermediate

- A bromophenyl trifluoromethyl ketone derivative is reacted with trimethylsilyl reagents under controlled conditions to yield 2-(bromophenyl)-1,1,1-trifluoro-3-(trimethylsilyl)propan-2-ol.

- Reaction conditions typically involve stirring the mixture overnight at a specified temperature, followed by quenching with aqueous HCl at 0°C to control exothermicity.

- The organic layer is extracted with diethyl ether, washed sequentially with aqueous HCl, water, and brine, then dried over sodium sulfate.

- Purification is achieved by vacuum distillation at low pressure (e.g., 68-70 °C at 0.1 mmHg).

Step 2: Conversion to Potassium Trifluoroborate Salt

- The purified trifluoromethylated intermediate undergoes treatment with boron reagents to introduce the boron moiety.

- Subsequent reaction with potassium salts (e.g., potassium hydrogen fluoride or potassium fluoride) converts the boronic acid or ester into the corresponding potassium trifluoroborate.

- The potassium trifluoroborate salt is isolated by filtration or crystallization and characterized by NMR and HRMS.

Experimental Conditions and Purification

- Solvents such as tetrahydrofuran (THF), toluene, diethyl ether, and dichloromethane are dried and degassed prior to use to prevent moisture interference.

- Chromatographic purification is performed on silica gel or neutral alumina using appropriate solvent systems.

- NMR characterization includes ^1H, ^13C, ^19F, and ^11B spectra to confirm the structure and purity.

- High-resolution mass spectrometry (HRMS) confirms the molecular weight and composition.

Data Table: Typical Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of trifluoromethylated propenyl alcohol | 1-(bromophenyl)-2,2,2-trifluoroethanone, trimethylsilyl reagents | Room temp to reflux | Overnight | ~70-75 | Quenched with 2 M HCl at 0°C |

| Boronation and salt formation | Boron reagent, potassium fluoride or potassium hydrogen fluoride | Ambient to mild heat | Several hours | Variable (typically >60) | Purification by crystallization or filtration |

Research Findings and Optimization Notes

- The reaction is sensitive to moisture and oxygen, necessitating inert atmosphere techniques (N2 or Ar).

- The choice of solvent and temperature critically affects the yield and purity; degassed and dry solvents improve reproducibility.

- Quenching the reaction mixture slowly at low temperatures prevents decomposition and side reactions.

- Vacuum distillation under reduced pressure effectively purifies sensitive intermediates.

- Potassium trifluoroborates exhibit good stability and are suitable for subsequent cross-coupling reactions, as demonstrated in palladium-catalyzed protocols.

Summary Table: Analytical Characterization

| Analytical Technique | Key Data / Chemical Shift (δ) | Purpose |

|---|---|---|

| ^1H NMR (CDCl3) | Multiplets corresponding to aromatic and alkenyl protons | Structural confirmation |

| ^13C NMR | Signals at ~123.7, 128.8, 130.9, 131.9, 133.2 ppm | Carbon framework assignment |

| ^19F NMR | Singlet at ~ -74.7 ppm | Confirmation of CF3 groups |

| ^11B NMR | Signals consistent with trifluoroborate environment | Boron environment analysis |

| HRMS (EI+) | Molecular ion peak matching calculated mass | Molecular weight confirmation |

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Lewis Acid-Base Reactions: Due to the Lewis acidic nature of the trifluoroborate anion, it can react with Lewis bases to form complexes.

Nucleophilic Addition Reactions: The double bond in the trifluoropropenyl group is susceptible to nucleophilic addition reactions under appropriate conditions.

Cross-Coupling Reactions: Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is particularly effective in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with various organic electrophiles in the presence of palladium catalysts.

Scientific Research Applications

Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is widely used in scientific research due to its ability to introduce functionalized alkene groups into organic molecules. Its applications include:

Organic Synthesis: It serves as a precursor for carbon-carbon bond formation, making it valuable in constructing complex organic molecules.

Catalysis: The compound is used in various catalytic processes, enhancing reaction efficiency and selectivity.

Material Science: It contributes to the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate involves its role as a Lewis acid due to the empty p-orbital on the boron atom. The trifluoropropenyl group, with its double bond and fluorine atoms, affects the reactivity of the molecule, enabling it to participate in various organic reactions.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₃H₅BF₃K

- Molecular Weight : 147.98 g/mol

- CAS Number : 2144763-11-9

- MDL Number : MFCD28954621 .

This compound is a potassium trifluoroborate salt featuring a 3,3,3-trifluoropropenyl group. It is commercially available in quantities ranging from 250 mg to bulk scales and is widely used in Suzuki-Miyaura cross-coupling reactions, α-alkenylation, and photoredox catalysis . Its unique structure combines a fluorinated alkenyl moiety with the stability of a trifluoroborate anion, making it valuable in synthesizing fluorinated organic molecules.

Comparison with Similar Trifluoroborate Compounds

Structural and Functional Group Variations

The following table highlights structural differences between the target compound and other trifluoroborates:

Key Observations :

- The target compound’s trifluoropropenyl group distinguishes it from alkyne-, aryl-, or amine-substituted analogs, offering distinct electronic and steric properties for cross-coupling reactions.

- Methoxy- or pyrrolidine-substituted alkenyl trifluoroborates (e.g., ) exhibit modified reactivity due to electron-donating groups, enabling stereoselective transformations.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency :

Notable Findings:

- The target compound achieves higher yields with aryl chlorides compared to aminomethyltrifluoroborates, which require nickel catalysts .

- Alkoxymethyltrifluoroborates show superior yields due to optimized purification methods (e.g., Soxhlet extraction) .

- Aryl trifluoroborates (e.g., potassium trifluoro(p-tolyl)borate) are incompatible with Cu-mediated trifluoromethyltelluration, unlike alkyl analogs .

Stability Challenges :

- Nitroso derivatives of trifluoroborates (e.g., potassium trifluoro(isoquinolin-5-yl)borate) decompose unless stabilized via one-pot reactions .

- Z/E isomerization occurs in alkenyltrifluoroborates during hydrogenation, necessitating precise catalytic control .

Biological Activity

Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate (CAS No. 395083-14-4) is a chemical compound notable for its applications in organic synthesis, particularly in cross-coupling reactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C₃H₅BF₃K and a molecular weight of 147.98 g/mol. It features a unique trifluoropropene moiety, which enhances its reactivity in various organic transformations. The presence of the trifluoromethyl (CF₃) group is significant as it can modulate biological activity by improving metabolic stability and binding affinity to target proteins .

The compound acts as a Lewis acid , where the boron atom's empty p-orbital facilitates interactions with nucleophiles during chemical reactions. The trifluoropropenyl group contributes to the compound's reactivity, allowing it to participate in diverse organic reactions such as:

- Suzuki-Miyaura coupling : This reaction couples the alkenyl moiety of this compound with various organic electrophiles using a palladium catalyst.

- Sonogashira coupling : This involves forming carbon-carbon bonds between the alkenyl group and terminal alkynes under palladium catalysis .

Modulation of Biological Activity

Incorporation of the CF₃ group into drug candidates can enhance their biological properties. Studies suggest that such modifications can lead to improved pharmacokinetics and increased efficacy against biological targets. For instance, compounds with CF₃ groups have shown enhanced interactions with proteins due to increased lipophilicity and altered electronic properties .

Case Studies and Research Findings

Several studies have explored the utility of this compound in synthetic organic chemistry:

- Cross-Coupling Reactions : Research demonstrated that this compound serves as an effective reagent in cross-coupling reactions leading to complex organic molecules with specific functionalities .

- Immunomodulatory Effects : Related studies have indicated that organotrifluoroborates may act as inhibitors of serine proteases, suggesting potential therapeutic applications in modulating immune responses .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to other boron-containing compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₃H₅BF₃K | Contains a trifluoropropene structure enhancing reactivity |

| Potassium 3,3,3-Trifluoropropane-1-boronate | C₃H₅BF₃K | Lacks vinyl group; less reactive |

| Potassium Trifluoroborate | BF₃K | Simpler structure; widely used as a boron source |

Q & A

Q. What are the optimal conditions for synthesizing Potassium Trifluoro(3,3,3-Trifluoroprop-1-en-2-yl)borate, and how can purity be ensured?

The synthesis typically involves catalytic hydrogenation of alkynyltrifluoroborate precursors. For example, Pd-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate allows selective formation of (Z)- or (E)-isomers under controlled H₂ pressure and solvent systems (e.g., THF or EtOAc). Purity (>98%) is achieved via recrystallization or column chromatography using alumina or silica gel . Key parameters include catalyst choice (e.g., Pd/C vs. Pd(OAc)₂), reaction time (to avoid isomer interconversion), and inert atmosphere handling .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Potassium trifluoro(allyl/alkenyl)borates act as nucleophilic partners in Suzuki-Miyaura reactions. For instance, coupling with aryl halides (e.g., bromoarenes) requires Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, K₂CO₃ as base, and DMF/H₂O as solvent. Yields depend on the electronic nature of the aryl halide, with electron-deficient substrates reacting faster. The trifluoroborate group enhances stability against protodeboronation compared to boronic acids .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR (δ ~-134 ppm for BF₃⁻ group) and ¹¹B NMR (quartet, J = 37–40 Hz) confirm borate structure .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., bond angles around boron) .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M⁻] ions, with exact mass matching theoretical values (e.g., 214.0179 for C₄H₇BF₃KO) .

Advanced Research Questions

Q. How can stereochemical outcomes (Z/E selectivity) be controlled during synthesis?

(Z)-isomers form preferentially under low H₂ pressure (1–5 atm) with Pd/C, while (E)-isomers dominate at higher pressures (>10 atm) or with Lindlar catalyst. However, prolonged reaction times lead to (Z)→(E) isomerization due to thermodynamic favorability. Kinetic control via rapid quenching (e.g., cold ether precipitation) preserves (Z)-configuration . Computational studies (DFT) on transition states can guide catalyst design for improved selectivity .

Q. What mechanistic insights explain discrepancies in catalytic allylation reactions?

In Pd-catalyzed allylation of imines, transmetalation generates η¹-allyl-Pd intermediates, which react with imines via a six-membered transition state. Conflicting data on rate-determining steps (transmetalation vs. C–N bond formation) arise from solvent effects: polar aprotic solvents (e.g., DMSO) accelerate transmetalation, while non-polar solvents favor associative mechanisms . In situ IR or kinetic isotope experiments can resolve these pathways .

Q. How do electron-withdrawing substituents (e.g., CF₃) influence reactivity in cross-coupling?

The CF₃ group increases electrophilicity of the alkenylborate, accelerating oxidative addition but increasing susceptibility to side reactions (e.g., β-hydride elimination). Balancing these effects requires optimized ligand systems (e.g., SPhos for electron-deficient substrates) and low-temperature conditions (<50°C) .

Q. What strategies mitigate boron leaching in continuous-flow synthesis?

Immobilized catalysts (e.g., Pd on mesoporous silica) reduce leaching, while microfluidic reactors enhance mixing and heat transfer, minimizing decomposition. Soxhlet extraction with acetone/hexane mixtures effectively separates inorganic byproducts (e.g., KBr) from borate products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.